2,3,3-Trimethylbutane-1-sulfonyl fluoride
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Overview
Description
2,3,3-Trimethylbutane-1-sulfonyl fluoride is an organosulfur compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (R-SO2-) bonded to a fluorine atom. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylbutane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. This can be achieved through a fluoride-chloride exchange reaction using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides often employs sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods are scalable and provide high yields of the desired sulfonyl fluoride compounds.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylbutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Electrophilic Fluorination: The compound can participate in electrophilic fluorination reactions, where it acts as a source of the sulfonyl fluoride group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), cesium fluoride (CsF), and sulfuryl fluoride gas (SO2F2). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include sulfonamides, aryl sulfonates, and alkenyl sulfonates, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2,3,3-Trimethylbutane-1-sulfonyl fluoride has found widespread applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of various functional molecules, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the development of covalent probes for studying enzyme activity and protein interactions.
Drug Discovery: Sulfonyl fluorides are used in the design of enzyme inhibitors and other bioactive molecules.
Materials Science: The compound is utilized in the synthesis of functional materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylbutane-1-sulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and a nucleophilic site on the target molecule. This covalent interaction can inhibit the activity of enzymes or modify the function of proteins, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Nonafluorobutanesulfonyl Fluoride (NfF): A versatile compound used in organic synthesis and as an electrophile in palladium-catalyzed cross-coupling reactions.
Perfluorobutanesulfonyl Fluoride: Known for its stability and reactivity, used in similar applications as 2,3,3-Trimethylbutane-1-sulfonyl fluoride.
Uniqueness
This compound is unique due to its specific structural features, which provide distinct reactivity and stability compared to other sulfonyl fluorides. Its ability to undergo selective nucleophilic substitution and electrophilic fluorination reactions makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H15FO2S |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,3,3-trimethylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C7H15FO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3 |
InChI Key |
FSVNSPRVFMJFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)F)C(C)(C)C |
Origin of Product |
United States |
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